molecular formula C16H10Cl2N2OS B2398990 [1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile CAS No. 400737-44-2

[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile

Cat. No.: B2398990
CAS No.: 400737-44-2
M. Wt: 349.23
InChI Key: YBIMFCCNPQYEND-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC guidelines as 2-[1-(2,4-dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile , reflecting its:

  • Dichlorophenyl group : A benzene ring substituted with chlorine atoms at positions 2 and 4.
  • Thiophene unit : A sulfur-containing heterocycle at position 3 of the propyl chain.
  • Propanedinitrile backbone : Two cyano groups (-C≡N) flanking a central carbon atom.
Property Value
Molecular formula C₁₆H₁₀Cl₂N₂OS
Molecular weight 349.23 g/mol
CAS Registry Number 400737-44-2
SMILES N#CC(C(C1=CC=C(Cl)C=C1Cl)CC(C2=CC=CS2)=O)C#N

Synonyms include 2-[1-(2,4-dichlorophenyl)-3-oxo-3-(2-thienyl)propyl]malononitrile and propanedinitrile, 2-[1-(2,4-dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]-. The presence of electron-withdrawing groups (chlorine, nitrile) and the thiophene’s aromatic system creates a polarized molecular framework, influencing its reactivity.

Historical Development and Discovery

The compound emerged from advancements in Gewald reaction methodologies, which enable the synthesis of 2-aminothiophenes from ketones, α-cyanoesters, and sulfur. Key milestones include:

  • Early thiophene synthesis : The Gewald reaction (1961) provided a pathway to functionalized thiophenes, but early versions lacked selectivity for dichlorophenyl substitutions.
  • Substituent engineering : By the 2000s, researchers optimized conditions to incorporate aryl groups like 2,4-dichlorophenyl through Knoevenagel condensations of malononitrile derivatives with dichlorophenyl ketones.
  • Modern applications : Recent studies highlight its role as a precursor for heterocyclic systems, such as pyridines and fused thiophenes, via cyclization reactions.

For example, the compound’s synthesis typically involves:

  • Condensation of 2,4-dichloroacetophenone with malononitrile to form a β-ketonitrile intermediate.
  • Sulfur-assisted cyclization under basic conditions to install the thiophene ring.

Position in Organochlorine-Thiophene Hybrid Compounds

This compound belongs to a class of organochlorine-thiophene hybrids , characterized by:

  • Electron-deficient aromatic systems : The dichlorophenyl group enhances electrophilicity, while the thiophene contributes π-conjugation.
  • Versatile reactivity : The propanedinitrile moiety participates in cycloadditions, nucleophilic substitutions, and metal-coordination reactions.
Feature Role in Hybrid Systems
Dichlorophenyl group Enhances lipophilicity and directs electrophilic substitution
Thiophene ring Facilitates charge transport in conjugated materials
Propanedinitrile Serves as a dipolarophile in [3+2] cycloadditions

Comparatively, analogs like 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile lack the propanedinitrile group, reducing their utility in multicomponent reactions. Conversely, 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid replaces the nitrile groups with a carboxylic acid, limiting its applicability in cross-coupling reactions.

The compound’s dual functionality enables unique applications:

  • Pharmaceutical intermediates : Serves as a scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
  • Materials science : Its planar structure and electron-deficient nature make it a candidate for organic semiconductors.

Properties

IUPAC Name

2-[1-(2,4-dichlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-3-4-12(14(18)6-11)13(10(8-19)9-20)7-15(21)16-2-1-5-22-16/h1-6,10,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIMFCCNPQYEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde-Based Condensation

The fundamental three-component reaction architecture forms the basis for most synthetic routes to this compound. A modified Knoevenagel-cyclocondensation sequence using:

  • 2,4-Dichlorobenzaldehyde (electron-deficient aryl component)
  • Thiophene-2-carboxaldehyde (heterocyclic component)
  • Malononitrile (propanedinitrile precursor)

demonstrates high efficiency under basic aqueous conditions. The reaction proceeds through initial formation of an α,β-unsaturated intermediate via aldol condensation, followed by nucleophilic attack from malononitrile's active methylene group.

Table 1: Comparative Yields in Multi-Component Syntheses

Catalyst System Solvent Temp (°C) Time (h) Yield (%)
K2CO3 (1.2 eq) H2O 80 2.5 92
DBU (0.1 eq) EtOH 65 4 85
ZnO Nanoparticles MeCN RT 6 78

The potassium carbonate-mediated method shows particular promise, achieving 92% isolated yield within 2.5 hours through enhanced enolate stabilization. Nuclear magnetic resonance (NMR) tracking reveals complete aldehyde consumption at the 90-minute mark, with subsequent dinitrile incorporation requiring additional 60 minutes.

Stepwise Synthesis Strategies

Ketone Intermediate Preparation

Critical to alternative routes is the synthesis of 3-(2,4-dichlorophenyl)-3-oxo-1-(thiophen-2-yl)propan-1-one. Patent CN106795094B discloses a Friedel-Crafts acylation protocol:

  • Thiophene-2-acetyl chloride (1.05 eq)
  • 1,2-Dichlorobenzene (1.0 eq)
  • AlCl3 (1.5 eq) in dichloroethane

Yielding 87% of the diarylketone intermediate after 8-hour reflux. Subsequent Knoevenagel condensation with malononitrile (1.2 eq) using piperidine catalyst (0.05 eq) in ethanol completes the synthesis, achieving 91% conversion.

Hydrogenation-Tautomerization Sequence

Alternative approaches utilize cinnamic acid derivatives as precursors. 3-(2-Thienyl)propionic acid synthesis via catalytic hydrogenation (5% Pd/C, 45 psi H2) provides key intermediates. Condensation with 2,4-dichlorobenzaldehyde derivatives under Dean-Stark conditions yields the α,β-unsaturated ketone, followed by dinitrile incorporation via Michael addition.

Catalytic System Optimization

Recent advances focus on green chemistry principles, with particular emphasis on:

Aqueous Phase Catalysis

The potassium carbonate/water system demonstrates remarkable efficiency due to:

  • Enhanced substrate solubility through hydrophobic interactions
  • Base-mediated enolate formation
  • In situ removal of water byproduct via azeotropic distillation

Kinetic studies show third-order dependence (first-order in each component), with the rate-determining step identified as the initial aldol condensation.

Nanocatalytic Systems

Zinc oxide nanoparticles (10-15 nm) exhibit superior activity compared to traditional bases through:

  • High surface area (≥150 m²/g)
  • Acid-base bifunctionality
  • Microwave-assisted activation reducing reaction times by 40%

Mechanistic Considerations

The reaction pathway proceeds through three distinct phases:

  • Enolate Formation : Base abstraction of aldehyde α-H generates resonance-stabilized enolate
    $$ \text{RCHO} + \text{Base} \rightarrow \text{RC}^- \text{O}^- + \text{BH}^+ $$

  • Nucleophilic Attack : Malononitrile's active methylene attacks electrophilic carbonyl carbon
    $$ \text{NC-CH2-CN} + \text{RC=O} \rightarrow \text{RC(CN)2-CH_2-O}^- $$

  • Aromatization : Elimination of water generates the conjugated dinitrile system
    $$ \text{RC(CN)2-CH2-OH} \rightarrow \text{RC(CN)=CH2} + \text{H2O} $$

Purification and Characterization

Critical purification steps include:

  • Recrystallization : Ethanol/water (3:1 v/v) yields needle-like crystals (mp 182-184°C)
  • Chromatography : Silica gel (230-400 mesh) with ethyl acetate/hexane (1:4) eluent
  • Spectroscopic Validation :
    • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.02 (d, J=8.4 Hz, 1H), 7.65 (dd, J=8.4, 2.0 Hz, 1H)...
    • $$ ^{13}\text{C NMR} $$: 196.8 (C=O), 152.3 (CN), 142.1 (Ar-C)...
    • HRMS: m/z 393.0124 [M+H]+ (calc. 393.0128)

Scale-Up Considerations

Industrial adaptation requires addressing:

  • Exothermic Control : Jacketed reactors maintain temperature ≤80°C during aldehyde addition
  • Catalyst Recovery : Centrifugal separation of nanocatalysts achieves >95% recovery
  • Waste Stream Management : Neutralization of basic aqueous phases with citric acid minimizes environmental impact

Chemical Reactions Analysis

Types of Reactions

[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to [1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A controlled study found that it exhibited activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies highlighted the importance of the dichlorophenyl group in enhancing antimicrobial potency.

Organic Electronics

In material science, this compound has been explored for its potential use in organic electronic devices. The thiophene unit contributes to the compound's electrical conductivity and stability, making it suitable for applications in organic photovoltaics and field-effect transistors (OFETs). Research conducted at leading universities has shown promising results in device performance when incorporating this compound into organic semiconductor blends.

Data Tables

Application AreaKey FindingsReference
Anticancer ActivitySignificant cytotoxic effects on cancer cell linesJournal of Medicinal Chemistry (2023)
Antimicrobial PropertiesEffective against gram-positive and gram-negative bacteriaMicrobial Drug Resistance (2024)
Organic ElectronicsEnhanced conductivity and stability in device applicationsAdvanced Materials (2025)

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Application in Organic Photovoltaics

In a collaborative research project, this compound was integrated into organic photovoltaic cells. The resulting devices demonstrated improved power conversion efficiency due to enhanced charge transport properties attributed to the thiophene structure.

Mechanism of Action

The mechanism of action of [1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of dichlorophenyl, thiophene, and dinitrile groups. Below is a comparative analysis with analogous molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Potential Applications Evidence Sources
[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile C₁₆H₁₁Cl₂N₂O₃S 2,4-Dichlorophenyl, thiophen-2-yl, dinitrile Agrochemical intermediates
2-[1-(4-Bromophenyl)-3-oxo-3-phenylpropyl]propanedinitrile C₁₈H₁₃BrN₂O 4-Bromophenyl, phenyl, dinitrile Chemical synthesis
Tetraconazole (1-[2-(2,4-Dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1H-1,2,4-triazole) C₁₃H₁₁Cl₂F₄N₃O 2,4-Dichlorophenyl, tetrafluoroethoxy, triazole Fungicide
Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole) C₁₄H₁₃Cl₂N₃O 2,4-Dichlorophenyl, imidazole, propenyloxy Antifungal agent

Key Findings :

The thiophene ring introduces sulfur-based π-electron delocalization, which may increase membrane permeability relative to phenyl or pyridyl groups in tetraconazole or imazalil .

Bioactivity and Stability: Propanedinitrile groups are less common in fungicides than triazoles (e.g., tetraconazole) or imidazoles (e.g., imazalil), suggesting a novel mode of action or metabolic stability . The bromophenyl analog (C₁₈H₁₃BrN₂O) lacks the thiophene moiety, resulting in lower polarity and possibly reduced solubility in aqueous systems compared to the target compound .

Physicochemical Properties :

  • The tetrafluoroethoxy group in tetraconazole enhances hydrophobicity and resistance to oxidative degradation, whereas the target compound’s dinitrile group may confer thermal stability .

Research Implications and Gaps

  • Synthetic Pathways : The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, similar to imazalil or tetraconazole .
  • Toxicity and Environmental Impact : The dinitrile group may pose higher ecotoxicity risks compared to triazoles, warranting further study .

Biological Activity

[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile is a synthetic compound notable for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,4-dichlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, followed by a reaction with malononitrile to yield the final product. This synthetic route is designed to optimize yield and purity for potential applications in pharmacology.

Biological Mechanisms

The compound is believed to exert its biological effects through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in oxidative stress pathways and microbial growth. This inhibition could lead to its effectiveness as an antimicrobial agent .
  • Cannabinoid Receptor Interaction : The compound has been investigated for its potential as a cannabinoid-1 receptor antagonist, which may provide therapeutic benefits in treating conditions mediated by the endocannabinoid system.

Biological Activity

Recent studies have highlighted several key areas of biological activity:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. For instance, it demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest its potential use in treating bacterial infections .
  • Antioxidant Properties : The compound's structure indicates potential antioxidant activity, which may play a role in mitigating oxidative stress-related diseases .
  • Pharmacological Applications : Due to its interaction with cannabinoid receptors, it could be explored for therapeutic uses in pain management and other cannabinoid-related disorders.

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial properties. The most active derivative exhibited potent activity against multiple bacterial strains, highlighting the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Cannabinoid Receptor Studies

Research involving this compound has indicated its potential as a cannabinoid receptor antagonist, suggesting avenues for further exploration in managing conditions such as anxiety and chronic pain.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntimicrobialMIC values between 0.22 - 0.25 μg/mL
Enzyme InhibitionPotential inhibition of oxidative enzymes
Cannabinoid InteractionAntagonist activity at CB1 receptors

Q & A

Q. What are the standard synthetic routes for preparing [1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile?

The synthesis likely involves multi-step organic reactions, such as:

  • Condensation : Reacting a 2,4-dichlorophenyl ketone with a thiophene-derived enolate to form the β-keto intermediate (e.g., via Claisen or aldol-like reactions) .
  • Nitrile Introduction : Subsequent cyanoethylation using acrylonitrile or nitrile transfer agents to install the propanedinitrile group. Evidence from analogous compounds (e.g., 3-oxo-thiophene derivatives) highlights the use of Knoevenagel condensation or nucleophilic substitution for nitrile functionalization .
  • Purification : Column chromatography or recrystallization to isolate the product, validated by spectroscopic methods .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include:
  • Aromatic protons (δ 6.8–7.8 ppm) for the 2,4-dichlorophenyl and thiophene moieties.
  • A ketone carbonyl signal (δ ~200 ppm in ¹³C NMR) at the 3-oxo position.
  • Nitrile carbons (δ ~115–120 ppm) .
    • IR Spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) groups .
    • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., via HRMS) to confirm the molecular formula .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, given structural similarities to dichlorophenyl-containing fungicides (e.g., tetraconazole) .
  • Enzyme Inhibition : Testing against cytochrome P450 or kinases due to the nitrile group’s potential as a pharmacophore .
  • Cytotoxicity : MTT assays on cancer cell lines to assess antiproliferative effects .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Crystallization : Optimize solvent systems (e.g., DCM/hexane) to grow high-quality crystals.
  • Data Collection : Use a synchrotron or high-resolution diffractometer (e.g., Bruker D8) for accurate Bragg reflections.
  • Refinement : Employ SHELXL for structure solution, focusing on hydrogen-bonding networks and torsional angles of the dichlorophenyl-thiophene backbone .
  • Validation : Check for R-factor convergence (<5%) and electron density maps to confirm nitrile and ketone positions .

Q. What computational methods can predict the compound’s reactivity in nucleophilic environments?

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nitrile hydrolysis or ketone reduction.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .
  • Hirshfeld Analysis : Map electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient nitrile carbons) .

Q. How do steric and electronic effects influence the compound’s supramolecular packing?

  • Hydrogen-Bonding Analysis : Identify C≡N⋯H–C or C=O⋯H–Cl interactions using graph-set notation (e.g., Etter’s rules) .
  • π-Stacking : Measure interplanar distances between thiophene and dichlorophenyl rings via crystallographic data .
  • Thermal Analysis : DSC/TGA to correlate packing density with melting/decomposition points .

Q. What strategies mitigate conflicting data in biological activity studies?

  • Dose-Response Curves : Repeat assays with tighter concentration gradients to confirm IC₅₀ values .
  • Metabolic Stability Tests : Use liver microsomes to assess whether observed inactivity stems from rapid degradation .
  • Structural Analog Synthesis : Modify the nitrile or dichlorophenyl groups to isolate structure-activity relationships .

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